Cas no 90873-17-9 (4-Isopropoxybenzohydrazide)

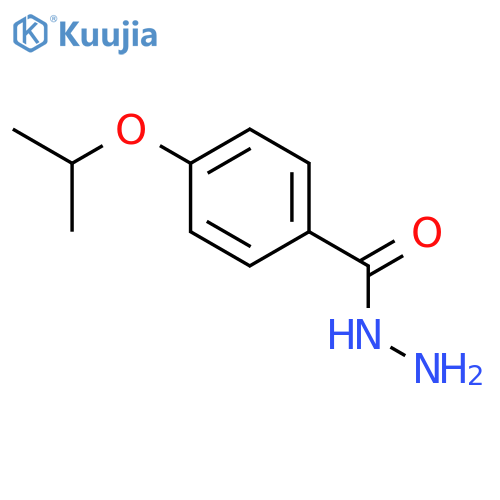

4-Isopropoxybenzohydrazide structure

商品名:4-Isopropoxybenzohydrazide

CAS番号:90873-17-9

MF:C10H14N2O2

メガワット:194.230362415314

MDL:MFCD01922078

CID:816451

PubChem ID:1990428

4-Isopropoxybenzohydrazide 化学的及び物理的性質

名前と識別子

-

- 4-Isopropoxybenzohydrazide

- 4-ISOPROPOXY-BENZOIC ACID HYDRAZIDE

- 4-propan-2-yloxybenzohydrazide

- Benzoic acid,4-(1-methylethoxy)-, hydrazide

- 4-iso-propoxy-benzoic acid hydrazide

- 4-Isopropyloxy-benzoesaeurehydrazid

- EN300-04344

- FT-0678550

- FS-5391

- AKOS000116564

- Z56862722

- SB86467

- 90873-17-9

- CS-0219567

- BMHIKEZRFTUXGI-UHFFFAOYSA-N

- DTXSID30365816

- MFCD01922078

- SCHEMBL4719057

- Oprea1_096620

- 4-(propan-2-yloxy)benzohydrazide

- Benzoic acid,4-(1-methylethoxy)-,hydrazide

-

- MDL: MFCD01922078

- インチ: InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13)

- InChIKey: BMHIKEZRFTUXGI-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=CC=C(C=C1)C(=O)NN

計算された属性

- せいみつぶんしりょう: 194.10600

- どういたいしつりょう: 194.106

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

- トポロジー分子極性表面積: 64.4A^2

じっけんとくせい

- 密度みつど: 1.114

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.539

- PSA: 64.35000

- LogP: 2.16850

4-Isopropoxybenzohydrazide セキュリティ情報

4-Isopropoxybenzohydrazide 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

4-Isopropoxybenzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB213809-5 g |

4-Isopropoxybenzohydrazide; 95% |

90873-17-9 | 5 g |

€552.30 | 2023-07-20 | ||

| TRC | B452595-1g |

4-isopropoxybenzohydrazide |

90873-17-9 | 1g |

$ 275.00 | 2022-06-07 | ||

| Fluorochem | 014595-1g |

4-iso-Propoxy-benzoic acid hydrazide |

90873-17-9 | 95% | 1g |

£77.00 | 2022-03-01 | |

| Chemenu | CM114155-5g |

4-isopropoxybenzohydrazide |

90873-17-9 | 95% | 5g |

$*** | 2023-05-29 | |

| Enamine | EN300-04344-5.0g |

4-(propan-2-yloxy)benzohydrazide |

90873-17-9 | 95% | 5g |

$307.0 | 2023-06-10 | |

| Aaron | AR00GU7H-1g |

4-ISOPROPOXY-BENZOIC ACID HYDRAZIDE |

90873-17-9 | 95% | 1g |

$162.00 | 2025-01-24 | |

| Aaron | AR00GU7H-10g |

4-ISOPROPOXY-BENZOIC ACID HYDRAZIDE |

90873-17-9 | 95% | 10g |

$805.00 | 2024-07-18 | |

| A2B Chem LLC | AH84545-5g |

4-Isopropoxybenzohydrazide |

90873-17-9 | 95% | 5g |

$318.00 | 2024-05-20 | |

| Enamine | EN300-04344-0.5g |

4-(propan-2-yloxy)benzohydrazide |

90873-17-9 | 95% | 0.5g |

$77.0 | 2023-10-28 | |

| Enamine | EN300-04344-0.25g |

4-(propan-2-yloxy)benzohydrazide |

90873-17-9 | 95% | 0.25g |

$49.0 | 2023-10-28 |

4-Isopropoxybenzohydrazide 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

90873-17-9 (4-Isopropoxybenzohydrazide) 関連製品

- 58586-81-5(4-Ethoxybenzhydrazide)

- 350997-57-8(3-Butoxybenzohydrazide)

- 64328-61-6(4-Butoxybenzohydrazide)

- 64328-60-5(4-propoxybenzohydrazide)

- 438213-35-5(4-(cyclopentyloxy)benzohydrazide)

- 3064-33-3(4-(Decyloxy)benzohydrazide)

- 64328-64-9(Benzoic acid, 4-(heptyloxy)-, hydrazide)

- 27830-16-6(3-Ethoxybenzhydrazide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 350989-60-5(3-Isopropoxybenzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90873-17-9)4-Isopropoxybenzohydrazide

清らかである:99%

はかる:5g

価格 ($):290.0